molecular formula C16H15NO6S B2913951 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-11-0

6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2913951
CAS No.: 339113-11-0
M. Wt: 349.36
InChI Key: FIPRWYMHNVEFJB-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system featuring a pyrrolo[1,2-c]thiazole core with two ester groups (6,7-dimethyl dicarboxylate), a phenyl substituent at position 5, and a sulfone group (2,2-dioxo). Its structural complexity arises from the bicyclic framework, which combines a thiazolidine ring fused to a pyrrole moiety. The sulfone group enhances electrophilicity and stability, while the phenyl and ester groups influence solubility and reactivity. This compound serves as a precursor for synthesizing bioactive derivatives, particularly hydroxymethyl analogs with antiproliferative properties .

Properties

IUPAC Name

dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-22-15(18)12-11-8-24(20,21)9-17(11)14(13(12)16(19)23-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPRWYMHNVEFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as acyl bromides, propargylamines, and catalysts like cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the formation of the pyrrolo[1,2-c][1,3]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cycloaddition Reactivity

The compound acts as a thiocarbonyl ylide or azomethine ylide in cycloadditions:

Dipolarophile Reaction Conditions Product Yield Reference
N-PhenylmaleimideMicrowave (230°C, 10 min)Pyrazolo[1,5-a]pyridine derivatives68–73%
Dimethyl acetylenedicarboxylate (DMAD)Reflux in 1,2,4-trichlorobenzeneThiazolo[2,3,4- cd]pyrrolizine carboxylates53–69%
StyrenesThermolysis (150°C, sealed tube)8,12a-Dihydro-6 H-chromeno[4,3- e]indolizines57–75%

Mechanistic Insight :

  • Under microwave irradiation, the sulfone undergoes SO<sub>2</sub> extrusion to generate azafulvenium methide intermediates, which participate in [8π+2π] cycloadditions .
  • With electron-deficient dipolarophiles, regioselective [4π+2π] cycloadditions dominate .

Rearrangements and Sigmatropic Shifts

  • Sigmatropic H Shift :
    Flash vacuum pyrolysis (500°C) induces a H shift, yielding 1-vinyl-1 H-pyrrole derivatives via a non-classical diazafulvenium methide intermediate .
  • Electrocyclization :
    Thermolysis in solution leads to 1,7-electrocyclization, forming bicyclic pyrrolizines (e.g., 5-oxo-5 H-pyrrolizine-2-carboxylates) .

Functionalization at the 5-Phenyl Group

The phenyl substituent undergoes electrophilic substitution under controlled conditions:

Reagent Product Conditions Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-(3-Nitrophenyl) derivative0°C, 2 hr45%
Br<sub>2</sub>/FeBr<sub>3</sub>5-(4-Bromophenyl) derivativeRT, 1 hr62%

Note : Steric hindrance from the fused ring system directs substitution to the meta position.

Reduction and Oxidation

Scientific Research Applications

6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and functional properties:

Compound Name & Substituents Key Structural Features Synthetic Yield Key Properties/Applications Reference
Target Compound : 5-Phenyl derivative - Phenyl at position 5
- 6,7-dimethyl dicarboxylate
- 2,2-dioxo (sulfone)
Not explicitly stated Precursor for hydroxymethyl derivatives (antiproliferative activity) [1], [5]
CAS 107124-27-6 : 5-(3,4-Dichlorophenyl) - 3,4-Dichlorophenyl at position 5
- Same core and ester groups
Commercial (Ambeed) Building block for drug discovery [5]
Trifluoromethylphenyl analog - 4-Trifluoromethylphenyl at position 5
- Electron-withdrawing CF₃ group
Not reported Enhanced electronic effects; potential CNS drug candidate [7]
5-(4-Methoxyphenyl) derivative - 4-Methoxyphenyl at position 5
- Electron-donating OMe group
Not reported Improved solubility; intermediates for catalysis [8]
Dimethyl 3,4-bis(1,2-bis-methoxycarbonylvinyl) thiazolidine - Extended conjugation via vinyl groups
- No fused pyrrole ring
25% Computational studies (DFT-optimized conformers) [4]

Structural and Electronic Differences

  • Chlorinated Phenyl (CAS 107124-27-6): Increases lipophilicity and metabolic stability due to electron-withdrawing Cl atoms . Trifluoromethylphenyl: Strong electron-withdrawing effects enhance resistance to oxidative degradation . Methoxyphenyl: Electron-donating OMe group improves aqueous solubility but may reduce membrane permeability .
  • Core Modifications :

    • The sulfone group (2,2-dioxo) in the target compound distinguishes it from analogs like the 2-oxo derivatives (e.g., CAS 339102-19-1), which lack the sulfone’s oxidative stability .

Physicochemical Properties

  • Spectroscopic Data :

    • IR : Sulfone (∼1300–1150 cm⁻¹ S=O stretch) and ester (∼1720–1700 cm⁻¹ C=O) bands are characteristic .
    • ¹H-NMR : Aromatic protons (δ 7.0–7.6 ppm) and methyl esters (δ 3.6–3.8 ppm) are consistent across analogs .
  • Thermal Stability : Sulfone-containing derivatives generally exhibit higher melting points than 2-oxo analogs due to stronger dipolar interactions.

Biological Activity

6,7-Dimethyl 2,2-dioxo-5-phenyl-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-thiazole core with two carboxylate groups and methyl substitutions. Its molecular formula is C16H14N2O4SC_{16}H_{14}N_2O_4S. The presence of multiple functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably:

  • Selectivity for p53 Pathway : Research indicates that derivatives of pyrrolo[1,2-c]thiazoles exhibit selective cytotoxicity towards p53-expressing cancer cells. For instance, compounds with R- and S-configurations have shown promising antiproliferative effects against colorectal cancer (CRC) cells with varying p53 statuses .
  • IC50 Values : The antiproliferative activity was quantified using IC50 values in various cell lines. For example, certain derivatives demonstrated IC50 values ranging from 1.47 μM to over 50 μM against HCT116 colon cancer cells depending on their p53 status .
CompoundIC50 (μM) in HCT116 p53+/+IC50 (μM) in HCT116 p53−/−
Compound 18a4.43 ± 2.1332.50 ± 1.30
Compound 18b6.68>50
Compound 18c7.50 ± 1.10>50
Compound 19NDND

The mechanism through which these compounds exert their effects involves activation of the p53 pathway, leading to apoptosis in cancer cells. The structural modifications on the pyrrolo-thiazole scaffold have been shown to enhance this selectivity and potency against cancer cells expressing wild-type p53 .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on CRC Cells : A study evaluated the antiproliferative effects of various derivatives against human CRC cells. The results indicated that compounds with specific substitutions at the thiazole ring exhibited higher selectivity and potency against p53-expressing cells compared to those lacking these modifications .
  • Structural Modulation : Another investigation focused on the synthesis of hydroxymethylated derivatives of pyrrolo-thiazoles. These modifications resulted in enhanced biological activity, particularly against HCT116 cells harboring wild-type p53 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For heterocyclic systems like pyrrolothiazoles, refluxing in ethanol (as in and ) is a common starting point. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature : Controlled reflux (e.g., 80–100°C) to avoid side reactions.
  • Stoichiometry : Adjust molar ratios of reactants (e.g., 1:1 for cyclocondensation steps).
  • Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl carbons at δ 165–170 ppm).
  • HRMS : Validate molecular ion ([M+H]+ or [M–H]–) with <5 ppm mass accuracy (as in ).
  • IR : Confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹). Cross-referencing with literature data reduces ambiguity .

Q. How can researchers address low yields during purification?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol for polar intermediates, hexane/ethyl acetate for non-polar derivatives).
  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) for complex mixtures.
  • Salt Formation : Convert carboxylic acid derivatives to sodium or potassium salts to enhance solubility (as in ) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental bond lengths/angles with DFT-optimized structures.
  • Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation in amide bonds) causing split peaks.
  • Isotopic Labeling : Use 2H or 13C-labeled analogs to trace unexpected couplings .

Q. What computational tools are suitable for predicting ADME properties of this compound?

  • Methodological Answer :

  • SwissADME : Predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five).
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
  • Docking Studies : Map interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Compare results with celecoxib analogs (as in ) .

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation in buffers (pH 2–12) at 25–50°C, using LC-MS to identify breakdown products.
  • Photostability : Expose to UV light (λ = 254–365 nm) and analyze via HPLC for photooxidation byproducts.
  • Biodegradation : Use OECD 301D tests with activated sludge to assess microbial degradation rates .

Q. What strategies can resolve discrepancies in biological activity data across assays?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., IC50 values in triplicate).
  • Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
  • QSAR Modeling : Corrogate structural features (e.g., electron-withdrawing substituents) with activity trends .

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